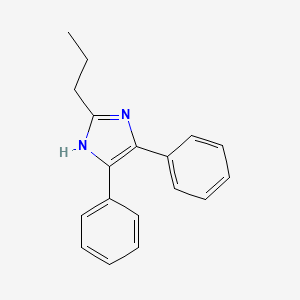

4,5-diphenyl-2-propyl-1H-imidazole

Übersicht

Beschreibung

4,5-Diphenyl-2-propyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups at the 4 and 5 positions and a propyl group at the 2 position. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-2-propyl-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile routes .

Industrial Production Methods

Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts, such as nickel or copper, can enhance the efficiency of these reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound .

Analyse Chemischer Reaktionen

Synthetic Routes

The compound is typically synthesized via multicomponent condensation reactions under solvent-free or catalytic conditions:

Reaction Conditions

Functionalization Reactions

The propyl group and phenyl rings enable further derivatization:

Substitution at N-1

The NH group undergoes alkylation or arylation under basic conditions:

Electrophilic Aromatic Substitution

Phenyl rings participate in halogenation or nitration:

- Chlorination : Treatment with Cl₂/FeCl₃ introduces chlorine at para positions .

- Nitration : HNO₃/H₂SO₄ selectively nitrates phenyl groups at meta positions .

Oxidation/Reduction

- Propyl chain oxidation : KMnO₄ in acidic conditions converts the propyl group to a carboxylic acid .

- Imidazole ring reduction : NaBH₄ reduces the imidazole ring to a dihydroimidazole derivative .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals:

| Metal Salt | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) chloride | Square-planar complex | Anticancer agents | |

| Pd(II) acetate | Catalytic intermediates | Cross-coupling reactions |

Example : Coordination with Pt(II) enhances cytotoxicity in cisplatin-resistant cancer cells .

Biological Activity-Driven Modifications

Derivatives are tailored for therapeutic applications:

Antibacterial Derivatives

| Modification Site | Substituent | MIC (μg/mL) | Target Pathogen | Source |

|---|---|---|---|---|

| C-2 (Propyl) | 4-Fluorophenyl | 12.5 | S. aureus | |

| N-1 | Benzyl | 6.25 | E. coli |

Anticancer Derivatives

- Suzuki coupling at C-4/C-5 phenyl groups with aryl boronic acids enhances antiproliferative activity (IC₅₀: 10–50 μM) .

Stability and Degradation

- Photodegradation : UV exposure in polar solvents (e.g., DMSO) leads to ring-opening via singlet oxygen mechanisms .

- Hydrolysis : Acidic conditions (HCl, 100°C) cleave the imidazole ring to form diamino ketones .

Industrial-Scale Optimization

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 4,5-diphenyl-2-propyl-1H-imidazole is its antimicrobial properties. Research has demonstrated that derivatives of imidazole compounds exhibit significant antibacterial activity against various strains of bacteria.

Case Studies:

- Jain et al. (2021) synthesized several derivatives of this compound and evaluated their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, certain derivatives showed promising results comparable to standard antibiotics like Norfloxacin .

- Brahmbhatt et al. (2021) explored the antibacterial efficacy of synthesized pyrazole derivatives containing this compound against Pseudomonas aeruginosa and other bacterial strains. The study reported that some compounds exhibited superior activity compared to traditional antibiotics .

| Compound | Target Bacteria | Activity Comparison |

|---|---|---|

| 1a | S. aureus | Comparable to Norfloxacin |

| 4h | E. coli, B. subtilis | Superior to amikacin |

Anticoccidial Properties

The compound has also been investigated for its potential use in veterinary medicine, particularly as an anticoccidial agent.

Research Findings:

- A patent (US10435376B2) discusses the development of derivatives of imidazole for use in treating coccidiosis in poultry caused by Eimeria species. The study emphasizes the urgent need for novel anticoccidial drugs due to rising resistance against existing treatments .

Antifungal and Anti-inflammatory Activities

Imidazole compounds, including this compound, have shown antifungal and anti-inflammatory properties.

Case Studies:

- Research highlighted that imidazole derivatives can inhibit fungal growth and possess anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis .

Synthesis and Structural Insights

The synthesis of this compound involves various methods, often utilizing vicinal diketones and aromatic amines.

Synthesis Overview:

- A typical synthesis route involves reacting benzil with an appropriate aldehyde and ammonium acetate under reflux conditions. The resulting compound is characterized using spectroscopic techniques to confirm its structure .

Potential in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development.

Molecular Docking Studies:

Recent studies have employed molecular docking techniques to assess the binding affinity of this compound with various biological targets. These studies suggest promising therapeutic potentials based on computational modeling .

Wirkmechanismus

The mechanism of action of 4,5-diphenyl-2-propyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction often occurs through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Diphenylimidazole: Lacks the propyl group at the 2 position.

2-Propyl-1H-imidazole-4,5-dicarboxylate: Contains carboxylate groups at the 4 and 5 positions instead of phenyl groups

Uniqueness

4,5-Diphenyl-2-propyl-1H-imidazole is unique due to the combination of its phenyl and propyl substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Biologische Aktivität

4,5-Diphenyl-2-propyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound's structure has been confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. By inhibiting IDO, this compound may enhance antitumor immunity and improve the efficacy of cancer therapies .

Anti-inflammatory Effects

Preliminary studies suggest that this imidazole derivative may possess anti-inflammatory properties. Compounds with similar structures have shown significant reductions in paw edema in animal models, indicating potential for treating inflammatory conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits IDO by binding to the active site, preventing substrate access and thus modulating immune responses .

- Cell Signaling Pathways : It may influence pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound stands out due to its dual action as both an antimicrobial and anticancer agent. Below is a summary table comparing its activity with related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1H-imidazole | Low | Moderate | Moderate |

| Benzimidazole derivatives | Low | Significant | High |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Study : A study evaluated the antibacterial effects against Pseudomonas aeruginosa and Enterococcus faecalis, finding that the compound exhibited effective inhibition at low concentrations .

- Cancer Research : Another research focused on the compound's role as an IDO inhibitor showed that it significantly enhanced immune responses in preclinical models of cancer .

- Inflammation Models : In a study assessing anti-inflammatory activity, compounds structurally related to this compound demonstrated a reduction in inflammation markers in animal models .

Eigenschaften

IUPAC Name |

4,5-diphenyl-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQVIXGSNDUWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74181-31-0 | |

| Record name | 4,5-Diphenyl-2-propylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.